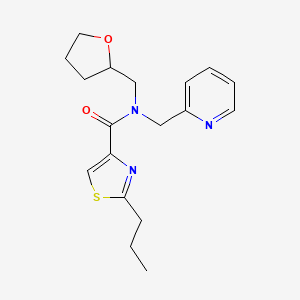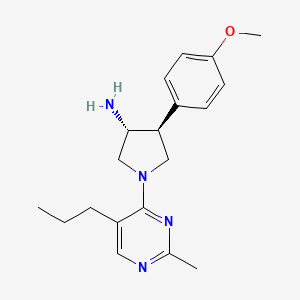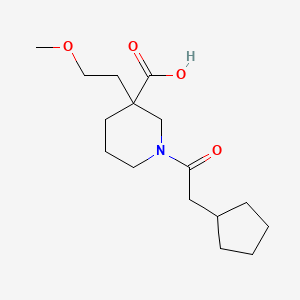
2-propyl-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazole and pyridine derivatives typically involves the coupling of amine precursors with carbonyl compounds or halides, followed by cyclization reactions. For instance, the synthesis of related thiazole derivatives can be achieved through reactions involving amine precursors with carbonyl compounds in the presence of catalysts or by treating them with halides to afford N-alkylated products, which can further undergo cyclization to yield thiazole derivatives (F. El-Essawy & S. M. Rady, 2011).
Molecular Structure Analysis
The molecular structure of thiazole-carboxamide derivatives is characterized by the presence of a thiazole ring conjugated to a carboxamide group, often with substituents that influence their chemical reactivity and physical properties. Spectroscopic methods, including NMR and IR spectroscopy, are commonly employed to elucidate the structure of these compounds, determining the configuration of stereogenic centers and the nature of substituents on the thiazole ring (Öznur Demir-Ordu et al., 2015).
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-propyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-6-17-20-16(13-24-17)18(22)21(12-15-8-5-10-23-15)11-14-7-3-4-9-19-14/h3-4,7,9,13,15H,2,5-6,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJOHLADXUOLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N(CC2CCCO2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propyl-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,8aR*)-2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5645307.png)

![4-{1-[4-(6-methoxypyridin-2-yl)phenyl]ethyl}morpholine](/img/structure/B5645314.png)
![3-((3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B5645318.png)
![N-{2-[1-(methylsulfonyl)-2-piperidinyl]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5645326.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5645336.png)
![3-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5645354.png)
![ethyl 2,5-dimethyl-1-[3-(4-morpholinyl)propyl]-1H-pyrrole-3-carboxylate](/img/structure/B5645361.png)
![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5645362.png)
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)
![8-[(dimethylamino)methyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5645398.png)
![{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5645405.png)